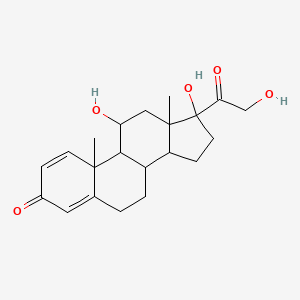

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione

Description

The exact mass of the compound this compound is 360.19367399 g/mol and the complexity rating of the compound is 724. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGNJSKKLXVSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52438-85-4 | |

| Record name | 11beta,17,21-Trihydroxy-1,4-pregnadien-3,20-dion- 1,5-Hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Corticosteroid Discovery and Initial Scientific Inquiry

The journey to understanding and synthesizing corticosteroids was a pivotal chapter in 20th-century medical science. Initial inquiries were driven by the need to understand the function of the adrenal glands and to find treatments for conditions like Addison's disease.

The first significant clinical breakthrough occurred in 1930, when it was demonstrated that an extract from animal adrenal cortex tissue could counteract human adrenal failure. nih.govresearchgate.net This spurred further chemical analysis of cortical extracts, primarily in the laboratories of Edward Calvin Kendall at the Mayo Clinic and Tadeus Reichstein in Zurich. nih.gov Their work revealed that the adrenal cortex produces not one, but a variety of steroid hormones. nih.govresearchgate.net

By 1940, researchers had broadly classified these hormones into two categories: mineralocorticoids, which affect sodium and fluid retention, and glucocorticoids, which play a role in counteracting shock and inflammation. nih.govresearchgate.net A critical structural feature distinguishing these categories was the presence or absence of oxygenation at the C11 position on the steroid skeleton. nih.govresearchgate.net

The late 1940s marked a monumental step forward. In 1948, Philip Hench and his colleagues at the Mayo Clinic administered cortisone (B1669442), then known as Compound E, to a patient with rheumatoid arthritis, observing a dramatic improvement in their condition. nih.govresearchgate.netwikipedia.org This event, born from Hench's earlier observations that jaundice or pregnancy could induce remission in arthritis patients, ushered in the era of steroid therapy. musculoskeletalkey.com The subsequent synthesis of cortisone further propelled the field. researchgate.netuws.ac.uk This groundbreaking work on adrenal cortex hormones earned Hench, Kendall, and Reichstein the Nobel Prize in Physiology or Medicine in 1950. musculoskeletalkey.comwikipedia.orgnih.gov

Following these initial discoveries, research efforts intensified, leading to the introduction of several synthetic steroids for systemic anti-inflammatory therapy between 1954 and 1958. nih.govresearchgate.netresearchgate.net This period of intense scientific inquiry laid the essential groundwork for the development of more potent and specific corticosteroid agents, including Prednisolone (B192156).

Table 1: Key Milestones in Early Corticosteroid Research

| Year | Milestone | Key Researchers/Institutions |

|---|---|---|

| 1930 | First clinical evidence that animal adrenocortical extract can treat human adrenal failure. nih.govresearchgate.net | - |

| 1930s | Isolation of steroidal hormones from the adrenal cortex. researchgate.netuws.ac.uk | Edward Kendall, Tadeus Reichstein |

| 1940 | Corticosteroids classified into two functional categories (mineralocorticoids and glucocorticoids). nih.govresearchgate.net | - |

| 1948 | First successful treatment of a rheumatoid arthritis patient with cortisone (Compound E). nih.govresearchgate.net | Philip Hench (Mayo Clinic) |

| 1950 | Nobel Prize in Physiology or Medicine awarded for discoveries concerning the hormones of the adrenal cortex. wikipedia.orgnih.gov | Philip Hench, Edward Kendall, Tadeus Reichstein |

| 1950-51 | Oral and intra-articular administration of cortisone and hydrocortisone (B1673445) begins. nih.govresearchgate.net | - |

| 1954-58 | Introduction of six synthetic steroids for systemic anti-inflammatory therapy. nih.govresearchgate.netresearchgate.net | Various pharmaceutical companies |

Positioning of 11,17,21 Trihydroxypregna 1,4 Diene 3,20 Dione Prednisolone Within Glucocorticoid Research

The discovery of cortisone (B1669442) and hydrocortisone (B1673445) catalyzed the search for synthetic analogues with improved therapeutic profiles—specifically, enhanced anti-inflammatory effects and reduced mineralocorticoid activity. researchgate.netuws.ac.ukresearchgate.net This research led directly to the development of 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione, or Prednisolone (B192156).

Prednisolone was discovered and approved for medical use in 1955. wikipedia.orgdrugbank.comnih.gov A pivotal moment in its development was the first commercially viable synthesis achieved in 1955 by Arthur Nobile and his team at the Schering Corporation. wikipedia.orgnih.gov They discovered that the bacterium Corynebacterium simplex could perform a crucial oxidation step, converting hydrocortisone into Prednisolone. wikipedia.org This microbiological process was a significant advance in pharmaceutical manufacturing. invent.org Prednisolone is the active metabolite of prednisone (B1679067), which is converted in the liver. wikipedia.orgnih.govdrugbank.com

Scientifically, Prednisolone represented a significant advancement. It is a synthetic pregnane (B1235032) corticosteroid and a derivative of hydrocortisone (cortisol). wikipedia.orgwikipedia.org The key structural modification is the introduction of a double bond between carbons 1 and 2 of the steroid nucleus. This seemingly minor change resulted in a compound with approximately four times the anti-inflammatory potency of hydrocortisone, while significantly reducing its salt-retaining (mineralocorticoid) properties. researchgate.netscispace.com

Table 2: Comparative Properties of Early Glucocorticoids

| Compound | Relative Anti-Inflammatory Potency | Relative Mineralocorticoid Potency |

|---|---|---|

| Hydrocortisone (Cortisol) | 1 | 1 |

| Cortisone | 0.8 | 0.8 |

| Prednisolone | 4 | 0.6 |

| Prednisone | 4 | 0.6 |

The mechanism of action of Prednisolone became a central focus of glucocorticoid research. It exerts its effects by binding to intracellular glucocorticoid receptors (GRs). drugbank.compatsnap.com This hormone-receptor complex then translocates to the cell's nucleus, where it modulates the expression of a wide array of genes. patsnap.comnih.gov Key mechanistic actions include:

Inhibition of Pro-inflammatory Mediators : Prednisolone suppresses the synthesis of nearly all known cytokines and other pro-inflammatory molecules. researchgate.netdrugbank.com It achieves this in part by inhibiting phospholipase A2, which blocks the release of arachidonic acid and thereby prevents the formation of prostaglandins (B1171923) and leukotrienes. nih.govpatsnap.com

Promotion of Anti-inflammatory Proteins : The GR complex can also increase the synthesis of anti-inflammatory proteins, such as lipocortin-1 (annexin-1) and Interleukin-10. drugbank.compatsnap.com

Immunosuppression : Prednisolone suppresses the immune system by reducing the activity and volume of the lymphatic system, inhibiting T-cell activation, and decreasing the migration of leukocytes to sites of inflammation. nih.govmayoclinic.orgfrontiersin.org

Structure-activity relationship (SAR) studies have been crucial in glucocorticoid research, aiming to further refine the therapeutic index. acs.orgresearchgate.net Research has shown that modifications at various positions on the steroid nucleus can significantly alter anti-inflammatory potency and metabolic stability. uomustansiriyah.edu.iq The development of Prednisolone was a foundational success in these efforts, demonstrating that targeted chemical modifications could dissociate the desirable anti-inflammatory effects from the undesirable mineralocorticoid effects. scispace.com This principle has guided the development of all subsequent synthetic glucocorticoids.

Molecular and Cellular Mechanisms of Action of 11,17,21 Trihydroxypregna 1,4 Diene 3,20 Dione

Glucocorticoid Receptor (GR) Binding and Activation Dynamics

The initial and critical step in the mechanism of action for 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione is its interaction with the glucocorticoid receptor. As a lipophilic molecule, it passively diffuses across the cell membrane to engage with its intracellular target. nih.govd-nb.info

In its inactive state, the glucocorticoid receptor resides predominantly in the cytoplasm, as part of a large multiprotein complex. oup.comwikipedia.orgnih.gov This complex includes several chaperone proteins, such as heat shock protein 90 (Hsp90), Hsp70, and an immunophilin, which maintain the receptor in a conformation suitable for ligand binding while preventing its nuclear localization. nih.govuconn.edu

Upon entering the cell, this compound binds to the ligand-binding domain of the GR. nih.gov This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone protein complex. nih.govsmpdb.ca The now-activated ligand-receptor complex exposes nuclear localization signals, facilitating its rapid translocation from the cytoplasm into the nucleus through the nuclear pore complex. nih.govnih.govyoutube.com This translocation process is an active and essential step, allowing the complex to access its genomic targets within the nucleus. oup.comwikipedia.org

The biological potency of glucocorticoids is closely related to their binding affinity for the glucocorticoid receptor. The affinity of this compound for the GR determines the stability of the ligand-receptor complex, which in turn influences its nuclear distribution and transcriptional activity. oup.com

Quantitative studies have been conducted to determine the relative binding affinity (RBA) of various steroids to the GR. These analyses, often using competition binding assays, provide a comparative measure of how strongly different ligands bind to the receptor. The affinity is influenced by the specific chemical structure of the steroid. nih.gov For instance, research has shown a continuum of nuclear distribution patterns for different GR ligands, which correlates with their binding affinities. oup.com

| Steroid Compound | Relative Binding Affinity (RBA) |

|---|---|

| Dexamethasone (B1670325) | 100 |

| Prednisolone (B192156) | 36 |

| Cortisol (Hydrocortisone) | 11 |

| Corticosterone | 6 |

Data derived from fluorescence polarization-based competition binding assays, showing the relative binding affinity of selected steroids to the glucocorticoid receptor, with Dexamethasone set as the reference at 100. oup.com

The function, stability, and subcellular localization of the glucocorticoid receptor are further regulated by a variety of post-translational modifications (PTMs), with phosphorylation being the most extensively studied. nih.govcapes.gov.brresearchgate.net Hormone binding induces a state of hyper-phosphorylation of the GR, which is critical for its activity. mdpi.com

Genomic Mechanisms: Transcriptional Regulation by this compound

The primary mechanism through which this compound exerts its effects is by modulating gene expression. nih.govclinpgx.org This genomic action involves the direct and indirect regulation of transcription following the translocation of the activated GR complex into the nucleus. nih.gov

Once inside the nucleus, the activated this compound-GR complex typically forms a homodimer. nih.goversnet.org This dimer then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. patsnap.comsmpdb.capnas.org The consensus GRE sequence is a palindromic motif that is recognized by the zinc-finger DNA-binding domain of the receptor. nih.gov

This direct binding of the GR dimer to GREs is a central mechanism for transcriptional activation, a process referred to as transactivation. wikipedia.orgasm.org By binding to these regulatory elements, the GR recruits coactivator proteins, which can possess histone acetyltransferase (HAT) activity. ersnet.org This leads to chromatin remodeling, making the DNA more accessible to the transcriptional machinery and ultimately increasing the rate of gene transcription. ersnet.orgnih.gov

A major component of the anti-inflammatory effect of this compound is its ability to increase the expression of genes that encode anti-inflammatory proteins. patsnap.comnih.gov Through the process of transactivation, the GR-ligand complex binds to GREs in the promoter regions of these genes, switching on their transcription. wikipedia.orgersnet.org

This leads to the enhanced synthesis of key anti-inflammatory mediators. patsnap.com For example, prednisolone upregulates the production of Annexin-1 (also known as Lipocortin-1), a protein that inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. patsnap.com Other important anti-inflammatory genes transactivated by glucocorticoids include Interleukin-10 (IL-10), an anti-inflammatory cytokine, and Mitogen-activated protein kinase (MAPK) phosphatase-1, which inhibits pro-inflammatory signaling pathways. ersnet.orgnih.gov Recent transcriptomic analyses have further identified a broad range of genes regulated by prednisolone, underscoring its extensive impact on inflammatory pathways. medrxiv.org

| Gene Product | Function | Mechanism of Action |

|---|---|---|

| Annexin-1 (Lipocortin-1) | Anti-inflammatory protein | Inhibits phospholipase A2, reducing production of prostaglandins and leukotrienes. patsnap.com |

| Interleukin-10 (IL-10) | Anti-inflammatory cytokine | Suppresses the production of pro-inflammatory cytokines. nih.govdrugbank.com |

| MAPK Phosphatase-1 (MKP-1) | Enzyme | Inhibits MAP kinase signaling pathways involved in inflammation. ersnet.org |

| Interleukin-1 Receptor Antagonist | Receptor antagonist | Blocks the action of the pro-inflammatory cytokine IL-1. nih.gov |

| Glucocorticoid-induced Leucine Zipper (GILZ) | Protein | Inhibits pro-inflammatory transcription factors like NF-κB and AP-1. ersnet.orgpnas.org |

Table summarizing key anti-inflammatory genes and proteins whose expression is increased by this compound through transactivation.

Transrepression of Pro-inflammatory Gene Expression

A primary mechanism through which this compound, also known as prednisolone, exerts its potent anti-inflammatory effects is via transrepression. nih.gov This process involves the ligand-bound glucocorticoid receptor (GR) negatively regulating the expression of inflammatory genes without directly binding to DNA. nih.govnih.gov Unlike transactivation, where the GR binds to glucocorticoid response elements (GREs) to induce gene expression, transrepression is considered the main pathway for the anti-inflammatory actions of glucocorticoids. nih.goversnet.org The activated GR interferes with the function of other transcription factors that drive the expression of pro-inflammatory genes, such as cytokines, chemokines, adhesion molecules, and inflammatory enzymes. nih.goversnet.org This negative regulation is achieved through protein-protein interactions, where the GR is recruited to the chromatin and inhibits the transcriptional machinery. nih.gov This mechanism effectively "switches off" multiple activated inflammatory genes that are central to the inflammatory process. ersnet.org

Crosstalk with Other Transcription Factors (e.g., NF-κB, AP-1)

The transrepression activity of this compound is largely mediated by its crosstalk with key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.goversnet.orgoup.com These transcription factors are crucial for inducing genes involved in inflammation and immune responses. oup.com

Upon activation by prednisolone, the glucocorticoid receptor (GR) can directly interact with these transcription factors. nih.goversnet.org For instance, the activated GR can physically bind to the p65 subunit of NF-κB and the c-Jun component of AP-1, thereby interfering with their ability to activate gene transcription. nih.gov This interaction prevents these factors from effectively recruiting coactivators and initiating the transcription of their target genes. ersnet.orgpnas.org Studies have shown that prednisolone significantly inhibits the platelet-derived growth factor (PDGF)-stimulated nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells. nih.govnih.gov This inhibition of nuclear translocation is a key step in preventing NF-κB from reaching its DNA targets in the nucleus. nih.gov This repressive action occurs without necessarily changing the DNA-binding capacity of NF-κB. pnas.org This direct protein-protein tethering is a central mechanism for suppressing the expression of a wide array of inflammatory proteins, including cytokines and adhesion molecules. nih.goversnet.org

| Transcription Factor | Mechanism of Interaction | Outcome of Interaction | Key Target Genes Inhibited |

|---|---|---|---|

| NF-κB (Nuclear Factor-kappa B) | Direct protein-protein binding with the p65 subunit; Inhibition of nuclear translocation. nih.govnih.gov | Inhibition of transcriptional activation. nih.govdrugbank.comdrugbank.com | Pro-inflammatory cytokines (e.g., TNF-α, Interleukins), Adhesion molecules. nih.goversnet.org |

| AP-1 (Activator Protein-1) | Direct protein-protein binding with the c-Jun subunit. nih.gov | Inhibition of transcriptional activation. nih.goversnet.org | Cytokines, Inflammatory enzymes. ersnet.org |

Non-Genomic Mechanisms of this compound Action

Beyond the classical genomic pathways that involve gene transcription and protein synthesis, this compound also initiates rapid, non-genomic effects. nih.govoup.com These actions occur within minutes, a timeframe too short to be explained by changes in gene expression, and point to mechanisms initiated at the cell membrane or within the cytoplasm. oup.comderangedphysiology.com Three primary mechanisms are proposed for these rapid effects: specific interactions with the cytosolic GR leading to rapid intracellular signaling, nonspecific interactions with cellular membranes, and specific binding to membrane-bound glucocorticoid receptors (mGCR). nih.gov These non-genomic actions can influence cellular signaling cascades, ion transport, and other immediate cellular functions. nih.govnih.gov

Rapid Membrane-Mediated Effects

The rapid, non-genomic effects of this compound are often mediated at the level of the cell membrane. nih.gov One proposed mechanism involves the nonspecific intercalation of the lipophilic steroid molecule into the lipid bilayer of the cell membrane. nih.govmdpi.com This physical interaction can alter the membrane's properties, influencing the function of embedded proteins such as ion channels and altering cation transport. nih.gov Additionally, specific interactions with the classic cytosolic glucocorticoid receptor (cGCR) can also trigger rapid signaling. nih.gov Evidence suggests that the cGCR, as part of a multi-protein complex, can initiate rapid intracellular signaling events through other components of the complex, such as the tyrosine kinase Src, immediately upon steroid binding. nih.gov These rapid actions can modulate various cellular processes, including neurotransmitter release and receptor trafficking, independently of nuclear translocation and gene transcription. nih.gov

Exploration of Potential Novel Membrane Receptors

There is growing evidence for the existence of specific membrane-bound glucocorticoid receptors (mGCRs) that mediate the rapid, non-genomic actions of corticosteroids. nih.govnih.govnih.gov These receptors are distinct from the classical intracellular receptors. oup.com Research has provided evidence for the physiological expression of mGCRs on human immune cells, such as monocytes. nih.govnih.gov The activation of these membrane-associated receptors can trigger downstream G protein-dependent signaling cascades. oup.comnih.gov Studies in patients with systemic lupus erythematosus have shown that the frequency of mGCR-positive monocytes is higher than in healthy controls and that these receptors are downregulated by glucocorticoid treatment, suggesting a feedback mechanism. nih.gov While the exact structure and nature of these receptors are still under investigation, their existence provides a compelling explanation for the rapid, transcription-independent effects of this compound. nih.govfrontiersin.org

Modulation of Key Cellular Signaling Pathways

This compound modulates multiple key cellular signaling pathways to exert its anti-inflammatory effects. ersnet.org It can influence mitogen-activated protein kinase (MAPK) pathways, which are important in regulating pro-inflammatory transcription factors. ersnet.org By inhibiting kinases like c-Jun N-terminal kinases (JNKs), corticosteroids can indirectly suppress the activity of AP-1 and NF-κB. ersnet.org Furthermore, the compound can reduce the stability of mRNA for certain inflammatory genes, such as COX-2, through an inhibitory effect on the p38 MAP kinase pathway. ersnet.org

Inhibition of Phospholipase A2 and Eicosanoid Synthesis

A critical mechanism by which this compound controls inflammation is by inhibiting the synthesis of eicosanoids, which are potent pro-inflammatory lipid mediators. drugbank.comnih.gov This is achieved primarily through the inhibition of the enzyme phospholipase A2 (PLA2). drugbank.comnih.gov Prednisolone enhances the synthesis of anti-inflammatory proteins like lipocortin-1 (also known as annexin-1). patsnap.comdroracle.ai Lipocortin-1 then inhibits the activity of PLA2, preventing it from releasing arachidonic acid from cell membrane phospholipids. nih.govpatsnap.comdroracle.ai

Arachidonic acid is the precursor for the synthesis of various eicosanoids, including prostaglandins and leukotrienes, via the cyclooxygenase (COX) and lipoxygenase pathways, respectively. nih.govpatsnap.com By blocking the initial step of arachidonic acid release, prednisolone effectively curtails the entire inflammatory cascade that is dependent on these mediators. patsnap.com Research has shown that prednisolone inhibits thromboxane A2 (TxA2) generation by regulating cytosolic phospholipase A2 (cPLA2) phosphorylation. cabidigitallibrary.org However, the effect can be cell-type specific. One study found that while prednisone (B1679067) treatment strongly suppressed eicosanoid biosynthesis in macrophage-rich bronchoalveolar lavage cells, it failed to inhibit the synthesis of several eicosanoids in other cell types in vivo. nih.govnih.govresearchgate.netpnas.org

| Enzyme Inhibited | Mediator Protein | Precursor Blocked | Downstream Eicosanoids Inhibited |

|---|---|---|---|

| Phospholipase A2 (PLA2) drugbank.comnih.gov | Lipocortin-1 (Annexin-1) patsnap.comdroracle.ai | Arachidonic Acid drugbank.comdrugbank.com | Prostaglandins, Leukotrienes, Thromboxanes. nih.govpatsnap.comdroracle.ai |

Influence on Mitogen-Activated Protein Kinase (MAPK) Cascades

This compound exerts significant influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis. The interaction is often one of mutual inhibition, where the activated glucocorticoid receptor (GR), bound by Prednisolone, and key components of the MAPK cascades counteract each other's activities. nih.gov This reciprocal antagonism is a cornerstone of the compound's anti-inflammatory effects. In many inflammatory conditions, excessive MAPK activation can diminish the therapeutic capacity of glucocorticoids, leading to a state of resistance. nih.gov

The MAPK family includes several key subfamilies, such as extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov Research has shown that Prednisolone's interaction with these pathways can be complex and context-dependent. For instance, in leukemic cells, inhibiting p38 MAPK was found to protect the cells from glucocorticoid-induced apoptosis, whereas inhibiting ERK or JNK enhanced it. nih.gov

Further detailed studies, particularly in the context of pediatric acute lymphoblastic leukemia (ALL), have identified the MAPK pathway as a key mediator of Prednisolone resistance. nih.govoup.com A genome-scale screen revealed that specific members of the MAPK pathway, when inhibited, could restore sensitivity to the drug. nih.govoup.com Knockdown of MAPK kinase 2 (MEK2) and MAPK kinase 4 (MEK4) was shown to increase sensitivity to Prednisolone through distinct mechanisms. The silencing of MEK4 specifically enhanced Prednisolone sensitivity by increasing the cellular levels of the glucocorticoid receptor. nih.govoup.com Conversely, MEK2 knockdown led to a broader increase in sensitivity to various chemotherapy agents by elevating p53 levels. nih.govoup.com These findings underscore the intricate and specific ways Prednisolone's efficacy is modulated by the MAPK signaling network.

Table 1: Influence of this compound on MAPK Pathway Components

| MAPK Component | Observed Interaction with Prednisolone/GR | Research Context | Reference |

|---|---|---|---|

| p38 MAPK | Inhibition of p38 protects leukemic cells from Prednisolone-induced apoptosis. | Acute Lymphoblastic Leukemia (ALL) | nih.gov |

| ERK | Inhibition of ERK enhances Prednisolone-induced apoptosis. | Acute Lymphoblastic Leukemia (ALL) | nih.gov |

| JNK | Inhibition of JNK enhances Prednisolone-induced apoptosis. | Acute Lymphoblastic Leukemia (ALL) | nih.gov |

| MEK2 | Knockdown increases sensitivity to Prednisolone by increasing p53 levels. | Pediatric ALL | nih.govoup.com |

| MEK4 | Knockdown increases sensitivity to Prednisolone by increasing glucocorticoid receptor levels. | Pediatric ALL | nih.govoup.com |

Regulation of PI3K/AKT Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central node in regulating cell survival, growth, and proliferation. Its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. aacrjournals.org The interaction between this compound and the PI3K/AKT pathway is a critical aspect of its mechanism of action and a factor in the development of glucocorticoid resistance.

Evidence suggests a direct physical interaction occurs between the glucocorticoid receptor (GR) and the regulatory subunit of PI3K. This interaction is believed to be a key mechanism contributing to the anti-inflammatory effects of glucocorticoids. In studies involving lung epithelial cells, this PI3K-GR interaction was shown to be crucial for modulating the production of inflammatory cytokines following stimulation of Toll-like receptor 2 (TLR2).

In the context of hematological malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), activation of the PI3K/AKT pathway is a recognized mechanism of glucocorticoid resistance. Hyperactivation of this pathway can counteract the pro-apoptotic effects of Prednisolone, allowing cancer cells to survive. Consequently, inhibiting the PI3K pathway has been shown to sensitize T-ALL cells to glucocorticoids, highlighting a synergistic relationship. Gene expression analyses have revealed that PI3K activity is associated with a gene signature of glucocorticoid resistance in T-ALL, further cementing the pathway's role in modulating the drug's efficacy.

Table 2: Interplay between PI3K/AKT Pathway and this compound

| Pathway Component/State | Effect on Prednisolone Action | Research Context | Reference |

|---|---|---|---|

| PI3K-GR Interaction | Contributes to the anti-inflammatory effects of glucocorticoids. | Innate immunity, epithelial cells | |

| PI3K/AKT Pathway Activation | Associated with resistance to Prednisolone. | T-cell Acute Lymphoblastic Leukemia (T-ALL) | |

| PI3K Inhibition | Sensitizes T-ALL cells to Prednisolone, overcoming resistance. | T-cell Acute Lymphoblastic Leukemia (T-ALL) | |

| PI3K/AKT/mTOR Pathway | Implicated in glucocorticoid resistance in T-ALL. | T-cell Acute Lymphoblastic Leukemia (T-ALL) |

Complex Interplay with Cytokine Networks

A primary mechanism through which this compound exerts its potent anti-inflammatory and immunosuppressive effects is by modulating the complex network of cytokines. patsnap.com The compound, by activating the glucocorticoid receptor, effectively suppresses the genes that code for pro-inflammatory cytokines. patsnap.comgenome.jp

Research across various inflammatory conditions has demonstrated that Prednisolone treatment leads to a significant downregulation of multiple pro-inflammatory cytokines. These include Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and various interleukins such as IL-1β, IL-6, IL-8, and IL-17. patsnap.comnih.gov By inhibiting the production of these key signaling molecules, Prednisolone dampens the inflammatory cascade, reduces the migration of immune cells to sites of inflammation, and minimizes tissue damage. patsnap.com

Conversely, Prednisolone can also upregulate the expression of certain anti-inflammatory cytokines. Studies in patients with leprosy reactions, such as Erythema Nodosum Leprosum (ENL) and Type 1 Reactions (T1R), have shown that treatment with Prednisolone significantly increases the production of the regulatory cytokine IL-10. nih.gov This dual action—suppressing pro-inflammatory mediators while boosting anti-inflammatory ones—is central to its therapeutic effect, helping to re-establish immune homeostasis. nih.gov The specific changes in cytokine levels can be quantified, providing a clear picture of the compound's impact on the immune response.

Table 3: Effect of this compound on Cytokine Production in Patients with Erythema Nodosum Leprosum (ENL)

| Cytokine | In Vitro Production Before Treatment | In Vitro Production After Treatment | Outcome | Reference |

|---|---|---|---|---|

| IFN-γ | High | Significant Reduction | Suppression of pro-inflammatory response | nih.gov |

| IL-17A | High | Significant Reduction | Suppression of pro-inflammatory response | nih.gov |

| TNF | High | Significant Reduction | Suppression of pro-inflammatory response | nih.gov |

| IL-1β | High | Significant Reduction | Suppression of pro-inflammatory response | nih.gov |

| IL-10 | Low | Significant Increase | Upregulation of regulatory response | nih.gov |

| IL-6 | High | No Significant Change | - | nih.gov |

| IL-8 | High | No Significant Change | - | nih.gov |

Structure Activity Relationships Sar of 11,17,21 Trihydroxypregna 1,4 Diene 3,20 Dione and Its Analogs

Role of Hydroxyl Groups at Positions 11, 17, and 21 in Receptor Interaction

The hydroxyl (-OH) groups at positions C11, C17, and C21 of the pregnane (B1235032) skeleton are fundamental for the molecule's interaction with the ligand-binding domain (LBD) of the glucocorticoid receptor. These groups act as crucial hydrogen bond donors and acceptors, anchoring the steroid within the receptor's binding pocket and ensuring a stable, high-affinity interaction.

The 11β-hydroxyl group is considered essential for glucocorticoid activity. Its presence allows for the formation of a critical hydrogen bond with the amino acid residue Asn564 within the GR. This interaction is a hallmark of active glucocorticoids. Compounds lacking this group or possessing an 11-keto group, such as prednisone (B1679067), are prodrugs that must be metabolically converted by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to their active 11β-hydroxy form (e.g., prednisone to prednisolone) to exert their biological effects. nih.gov

At the end of the C17 side chain, the 21-hydroxyl group is another key feature. It establishes a hydrogen bond with Thr739 in the GR's binding pocket, further stabilizing the ligand-receptor complex. The precise orientation and interactions of these three hydroxyl groups are collectively responsible for the high-affinity binding required to initiate the conformational changes in the GR that lead to its activation and subsequent regulation of gene expression.

Significance of the Δ¹,⁴-Diene System on Biological Activity

A defining structural feature of prednisolone (B192156) compared to its parent compound, hydrocortisone (B1673445), is the presence of an additional double bond between carbon 1 and carbon 2 (C1-C2) in the A-ring of the steroid nucleus. This creates a Δ¹,⁴-diene system (double bonds at C1-C2 and C4-C5). This modification has profound effects on the molecule's biological activity.

The introduction of the C1-C2 double bond flattens the A-ring. nih.gov This conformational change enhances the interaction between the C3-keto group and key amino acid residues (Arg611 and Gln570) in the glucocorticoid receptor, leading to a significant increase in binding affinity and glucocorticoid potency. nih.govnih.gov Studies have shown that this single modification can account for a substantial portion of the increased potency seen in many synthetic glucocorticoids. nih.gov

Furthermore, the Δ¹,⁴-diene system selectively increases glucocorticoid (anti-inflammatory) activity while simultaneously reducing mineralocorticoid (salt-retaining) activity. rsc.orgijbs.com This dissociation of effects is a major therapeutic advantage, allowing for more potent anti-inflammatory action with a lower risk of side effects related to electrolyte and water balance. The longer plasma half-life of prednisolone compared to hydrocortisone is also attributed in part to this structural change. nih.govoup.com

Impact of Substitutions and Modifications on Receptor Binding Affinity and Selectivity

Building upon the 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione scaffold, further chemical modifications have been explored to create analogs with even greater potency and selectivity. These substitutions are strategically placed to enhance favorable interactions with the GR or to reduce interactions with the mineralocorticoid receptor (MR).

Fluorination: The addition of a fluorine atom, particularly at the 9α position, dramatically increases both glucocorticoid and mineralocorticoid activity. This is thought to be due to the electron-withdrawing effect of fluorine on the nearby 11β-hydroxyl group, which enhances its hydrogen-bonding capability. uomustansiriyah.edu.iq Fluorination can also retard the metabolic oxidation of the C11-hydroxyl group, increasing the drug's potency and duration of action. rsc.org

Methylation: Introducing a methyl group at the 6α or 16α/β position can also significantly alter activity. A 6α-methyl group, as seen in methylprednisolone, enhances glucocorticoid potency. Substitution at C16, either with an α- or β-methyl group, effectively eliminates mineralocorticoid activity. researchgate.net This modification is a key strategy for developing potent anti-inflammatory steroids with minimal salt-retaining properties.

Correlation between Chemical Structure and Differential Gene Regulation

The biological effects of this compound are mediated by changes in gene expression. After binding its ligand, the GR translocates to the nucleus where it regulates gene transcription through two primary mechanisms: transactivation and transrepression. The chemical structure of the steroid influences the balance between these mechanisms, leading to differential gene regulation.

Transactivation typically involves the GR forming a homodimer (a complex of two identical GR-ligand units) that binds to specific DNA sequences called Glucocorticoid Response Elements (GREs), leading to the activation of gene transcription. This mechanism is associated with many of the metabolic effects of glucocorticoids.

Transrepression often involves the GR monomer (a single GR-ligand unit) interacting with other transcription factors, such as NF-κB and AP-1, thereby inhibiting their ability to promote the expression of pro-inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

Studies using a genetically modified GR that is unable to dimerize (GRdim) have provided significant insight into this correlation. In mice with this dimerization-defective receptor, prednisolone treatment revealed that the regulation of certain genes is highly dependent on the GR's ability to dimerize. For instance, the induction of genes related to the cell cycle and apoptosis was completely abolished in GRdim mice. In contrast, genes involved in glucose metabolism were still regulated, albeit to a lesser extent. This demonstrates a direct link between the structural capacity of the ligand-receptor complex to dimerize and the specific sets of genes it can regulate. The structure of prednisolone is thus crucial not only for activating the receptor but also for enabling the specific protein-protein (dimerization) and protein-DNA interactions that dictate which cellular pathways are ultimately affected.

Molecular and Cellular Basis of Glucocorticoid Sensitivity and Resistance to 11,17,21 Trihydroxypregna 1,4 Diene 3,20 Dione

Mechanisms Involving Altered Glucocorticoid Receptor Expression and Function

Alterations in the expression levels, ligand binding capacity, and subsequent cellular trafficking of the glucocorticoid receptor are primary mechanisms contributing to glucocorticoid resistance.

A reduction in the number of available glucocorticoid receptors or a decrease in their affinity for ligands like 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione can significantly impair the cellular response. Primary generalized glucocorticoid resistance, a rare condition, is often attributed to genetic defects in the NR3C1 gene, which encodes the human glucocorticoid receptor (hGR). researchgate.net These mutations can lead to a decreased number of functional receptors or receptors with a compromised ability to bind glucocorticoids. The affinity of the receptor for its ligand is a critical determinant of its mobility and function within the cell. dntb.gov.ua Studies on various derivatives of the parent compound, prednisolone (B192156), have shown that molecular structure significantly affects binding potency to the glucocorticoid receptor. nih.gov

Table 1: Factors Influencing Glucocorticoid Receptor (GR) Number and Ligand Affinity

| Factor | Description | Consequence for Sensitivity |

| NR3C1 Gene Mutations | Genetic alterations in the gene encoding the GR can lead to the production of fewer receptors or receptors with structural changes. researchgate.net | Decreased sensitivity or resistance. |

| Ligand Molecular Structure | The specific chemical structure of the glucocorticoid affects its binding affinity to the GR. nih.gov | Higher affinity generally correlates with greater potency. |

| Receptor Isoforms | The expression of different GR isoforms, such as GRβ, which does not bind ligands effectively, can act as a dominant negative inhibitor of the functional GRα isoform. researchgate.netnih.gov | Increased GRβ to GRα ratio is associated with resistance. |

| Post-translational Modifications | Modifications like phosphorylation can alter the receptor's conformation and its ability to bind ligands. | Can either enhance or reduce ligand affinity and sensitivity. |

Upon binding to this compound in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus. researchgate.net This nuclear translocation is an essential step for the receptor to exert its effects. researchgate.netnih.gov Once in the nucleus, the GR must bind to specific DNA sequences known as glucocorticoid response elements (GREs) to activate or repress target genes. nih.govdntb.gov.ua

Impairment at either of these stages—nuclear translocation or DNA binding—can cause glucocorticoid resistance. researchgate.net For instance, certain cellular conditions or mutations can hinder the receptor's ability to move into the nucleus. nih.gov Furthermore, even if the receptor reaches the nucleus, its capacity to repress inflammatory genes and exert its anti-inflammatory effects is critically dependent on its ability to bind directly to DNA. dntb.gov.ua The binding of the GR to pro-inflammatory transcription factors alone is insufficient to mediate the full spectrum of glucocorticoid responses. dntb.gov.ua

Role of Inflammatory Transcription Factors in Counteracting Glucocorticoid Effects

A primary anti-inflammatory mechanism of this compound involves the GR-mediated suppression of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov The activated GR can interfere with the function of these factors, thereby inhibiting the expression of inflammatory genes.

However, in states of glucocorticoid resistance, this repressive interaction is often compromised. Highly activated inflammatory transcription factors can create a cellular environment that is non-responsive to glucocorticoids. This can occur through several mechanisms, including direct competition for co-activator proteins or by promoting post-translational modifications of the GR that reduce its activity. The interplay between the GR and other transcription factors is crucial; for example, the GR cooperates with Kruppel-like factor Klf4 to control anti-inflammatory genes in certain cell types. usc.edu Disruption of this delicate balance can tilt the cellular response towards inflammation, counteracting the effects of glucocorticoids.

Genetic Polymorphisms of the Glucocorticoid Receptor and their Functional Implications

The efficacy of this compound, commonly known as prednisolone, is significantly influenced by the genetic makeup of an individual, specifically variations within the gene encoding the glucocorticoid receptor (GR), NR3C1. These genetic polymorphisms can alter the receptor's structure and function, leading to variations in sensitivity to both endogenous and exogenous glucocorticoids like prednisolone. This interindividual variability can manifest as either heightened sensitivity or resistance to treatment, impacting therapeutic outcomes in a range of inflammatory and autoimmune conditions.

The NR3C1 gene is located on chromosome 5q31-32. Variations in its sequence, particularly single nucleotide polymorphisms (SNPs), can affect the expression, stability, and transactivation or transrepression capacity of the glucocorticoid receptor. Consequently, these polymorphisms are a key area of research in pharmacogenomics, aiming to personalize prednisolone therapy by predicting patient response.

Several polymorphisms within the NR3C1 gene have been extensively studied for their clinical relevance. These include, but are not limited to, the BclI (rs41423247), ER22/23EK (rs6189/rs6190), N363S (rs6195), TthIIII (rs10052957), and 9β (rs6198) polymorphisms. Each of these variants has been associated with altered glucocorticoid sensitivity, and by extension, the cellular and clinical response to prednisolone.

The BclI polymorphism, located in an intronic region of the NR3C1 gene, has been linked to increased sensitivity to glucocorticoids. nih.govnih.gov This heightened sensitivity may be due to effects on the alternative splicing of the NR3C1 gene. nih.govresearchgate.net Clinically, the BclI polymorphism has been associated with the response to prednisolone and inhaled corticosteroids in asthma. nih.gov

In contrast, the ER22/23EK polymorphism, which involves two linked mutations in codons 22 and 23 of the NR3C1 gene, is associated with relative glucocorticoid resistance. nih.govfrontiersin.org This variant has been shown to decrease the transactivating capacity of the glucocorticoid receptor. oup.com Individuals carrying the ER22/23EK polymorphism may exhibit a diminished response to prednisolone therapy.

The N363S polymorphism, resulting from a single nucleotide change in codon 363, is associated with increased sensitivity to glucocorticoids. oup.comeur.nl This polymorphism leads to an enhanced transactivating capacity of the receptor. oup.com From a clinical perspective, the N363S polymorphism has been implicated in the long-term response to glucocorticoids. nih.gov

The TthIIII polymorphism, located in the promoter region of the NR3C1 gene, does not independently alter glucocorticoid sensitivity. frontiersin.org However, it can contribute to glucocorticoid resistance when it co-occurs with the ER22/23EK polymorphism. nih.govfrontiersin.org

The 9β polymorphism (rs6198) is associated with decreased glucocorticoid sensitivity. nih.gov This variant can influence the expression and stability of the glucocorticoid receptor mRNA. snpedia.com

The following interactive data tables provide a summary of key research findings on the functional implications of these common NR3C1 polymorphisms in relation to glucocorticoid and prednisolone sensitivity and resistance.

Table 1: Functional Implications of BclI (rs41423247) Polymorphism

| Study Population | Key Findings | Implication for Prednisolone Response |

| Asthma Patients | Associated with response to prednisolone and inhaled corticosteroids. nih.gov | Potential for enhanced therapeutic response. |

| General Population | Linked to increased sensitivity to glucocorticoids. nih.govnih.gov | Individuals may require lower doses for therapeutic effect. |

| In Vitro Studies | Affects alternative splicing of the NR3C1 gene. nih.govresearchgate.net | Alters the ratio of glucocorticoid receptor isoforms, influencing cellular response. |

Table 2: Functional Implications of ER22/23EK (rs6189/rs6190) Polymorphism

| Study Population | Key Findings | Implication for Prednisolone Response |

| General Population | Associated with relative glucocorticoid resistance. nih.govfrontiersin.org | Potential for reduced therapeutic efficacy. |

| In Vitro Studies | Results in a significant reduction of the receptor's transactivating capacity. oup.com | Diminished ability to regulate target gene expression in response to prednisolone. |

| Nephrotic Syndrome Patients | Linked to steroid resistance in some populations. researchgate.net | May contribute to treatment failure in certain individuals. |

Table 3: Functional Implications of N363S (rs6195) Polymorphism

| Study Population | Key Findings | Implication for Prednisolone Response |

| General Population | Associated with increased sensitivity to glucocorticoids. oup.comeur.nl | Patients may be more susceptible to both therapeutic and adverse effects. |

| In Vitro Studies | Results in a significantly increased transactivating capacity of the receptor. oup.com | Enhanced regulation of target genes upon prednisolone binding. |

| Duchenne Muscular Dystrophy Patients | May be implicated in the long-term response to glucocorticoids. nih.gov | Could influence the sustained benefit of prednisolone treatment. |

Table 4: Functional Implications of TthIIII (rs10052957) and 9β (rs6198) Polymorphisms

Biological Metabolism and Biotransformation Studies of 11,17,21 Trihydroxypregna 1,4 Diene 3,20 Dione

Enzymatic Pathways of Hydroxylation, Oxidation, and Reduction

The metabolism of prednisolone (B192156) is characterized by several key enzymatic reactions, primarily occurring in the liver. These pathways include oxidation, reduction, and hydroxylation, which modify the steroid's structure and biological activity.

Oxidation and Reduction: A primary metabolic pathway is the reversible oxidation of the 11β-hydroxyl group to form prednisone (B1679067). This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov The type 1 isoform of this enzyme (11β-HSD1) primarily acts as a reductase, converting inactive prednisone into active prednisolone, while the type 2 isoform (11β-HSD2) is mainly an oxidase, deactivating prednisolone by converting it back to prednisone. nih.gov

Reduction reactions also occur at other positions of the prednisolone molecule. In the human placenta, for instance, prednisolone is metabolized to prednisone, as well as to the reduced metabolites 20α-dihydroprednisone and 20β-dihydroprednisone. nih.gov Further reduction can lead to the formation of 20β-dihydroprednisolone. nih.gov The enzymes responsible for these C-20 carbonyl reductions are broadly classified as 20β-hydroxysteroid dehydrogenases (20β-HSDH), which have been identified in various microorganisms and are crucial in both microbial and mammalian steroid metabolism. nih.govnih.gov

Hydroxylation: Hydroxylation is another critical metabolic pathway, often mediated by the cytochrome P450 (CYP) family of enzymes. nih.govasm.org In humans, prednisolone can be converted to metabolites such as 6β-hydroxyprednisolone. nih.govresearchgate.net The formation of this metabolite is dependent on liver function, with studies showing that the clearance of 6β-hydroxyprednisolone declines in patients with impaired liver function. nih.govresearchgate.net This indicates that the CYP enzymes responsible for 6β-hydroxylation are affected by liver health. nih.govresearchgate.net Microbial systems are also capable of performing highly specific hydroxylations on the steroid nucleus, which are difficult to achieve through chemical synthesis. scialert.netnih.gov

Identification and Characterization of Metabolites (e.g., 20β-hydroxyprednisolone)

The biotransformation of prednisolone yields a variety of metabolites, with 20β-hydroxyprednisolone being a significant and well-studied example. This metabolite is formed by the stereospecific reduction of the C-20 ketone group of prednisolone. mdpi.com

The structural elucidation of these metabolites relies on advanced analytical techniques. For 20β-hydroxyprednisolone produced via microbial transformation, characterization has been achieved using a combination of one-dimensional and two-dimensional nuclear magnetic resonance (1D- and 2D-NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. nih.govresearchgate.net High-resolution electrospray ionization mass spectrometry (HRESI-MS) can confirm the molecular formula. mdpi.com NMR spectroscopy is particularly crucial; for example, the transformation of the C-20 carbonyl group to a hydroxyl group in 20β-hydroxyprednisolone is confirmed by the appearance of a new hydroxymethine signal in the 13C-NMR spectrum, replacing the original ketone signal. mdpi.com

Due to the challenges in determining the precise stereochemistry at the C-20 position using spectroscopic methods alone, computational approaches have been employed. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been used to predict spectroscopic data, such as electronic circular dichroism (ECD) spectra, for different stereoisomers. nih.govresearchgate.net By comparing the calculated data with the experimental results, the absolute configuration of the newly formed chiral center can be confidently assigned. nih.govmdpi.com

Besides 20β-hydroxyprednisolone, other metabolites have been identified from various biological systems. Human metabolism studies have identified prednisone, 20α-dihydroprednisone, and 20β-dihydroprednisone. nih.gov Microbial transformations have yielded a broader range of derivatives, as detailed in the table below.

| Metabolite | Transformation | Organism/System | Reference |

|---|---|---|---|

| Prednisone | Oxidation | Human Liver, Placenta | nih.govnih.gov |

| 20α-Dihydroprednisone | Reduction | Human Placenta | nih.gov |

| 20β-Dihydroprednisone | Reduction | Human Placenta | nih.gov |

| 20β-Hydroxyprednisolone (20β-Dihydroprednisolone) | Reduction | Human Placenta, Penicillium lapidosum, Rhodococcus erythropolis | nih.govmdpi.comnih.gov |

| 6β-Hydroxyprednisolone | Hydroxylation | Human Liver | nih.govresearchgate.net |

| 21,21-Dimethoxy-11β-hydroxypregn-1,4-dien-3,20-dione | Side-chain alteration | Acremonium strictum | scialert.net |

| 11β-Hydroxyandrost-1,4-dien-3,17-dione | Side-chain cleavage | Acremonium strictum | scialert.net |

Microbial Biotransformation of 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione by Endophytic Fungi

Endophytic fungi, which reside within plant tissues without causing disease, represent a significant and largely untapped resource for novel biocatalysts. nih.govnih.gov These microorganisms have gained attention for their ability to perform stereospecific and regiospecific biotransformations of complex molecules like steroids, often yielding products that are difficult to synthesize chemically. researchgate.netnih.gov

A notable example is the biotransformation of prednisolone by the marine endophytic fungus Penicillium lapidosum, which was isolated from an unidentified green alga. nih.govresearchgate.net When cultured with prednisolone, this fungus was found to stereoselectively reduce the C-20 carbonyl group to produce a single major metabolite: 20β-hydroxyprednisolone. researchgate.netresearchgate.net This transformation demonstrates the highly specific enzymatic machinery possessed by the endophyte. researchgate.net The process highlights the potential of using endophytic fungi as "green chemistry" tools for converting exogenous compounds into valuable derivatives. nih.govresearchgate.net

The study of biotransformations by endophytic fungi is a promising field for discovering new steroid derivatives. researchgate.net These organisms, adapted to unique ecological niches, may possess enzymes capable of performing novel chemical reactions, thereby expanding the toolkit for pharmaceutical development and research. nih.govnih.gov

Advanced Analytical and Research Methodologies for 11,17,21 Trihydroxypregna 1,4 Diene 3,20 Dione

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatography is the cornerstone for separating and quantifying 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione from related substances and impurities. High-performance liquid chromatography (HPLC) and its advanced iterations are the most widely employed methods for achieving high-resolution separation and precise quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation

Reversed-phase HPLC is a primary technique for the quality control and quantitative analysis of corticosteroids. Method development focuses on optimizing separation efficiency, while validation ensures the method is reliable, reproducible, and accurate for its intended purpose.

A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comicm.edu.pl Gradient elution, where the proportion of the organic solvent is increased over time, is often used to resolve the main compound from a wide range of impurities with different polarities. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, with wavelengths around 240-254 nm being effective for corticosteroids due to their conjugated diene and ketone structures. icm.edu.pl

Validation of the developed HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines and includes the assessment of several key parameters: nih.gov

Accuracy: This is determined by performing recovery studies on samples spiked with known amounts of the compound. Accuracy is typically expected to be in the range of 99-101%. icm.edu.pl

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) of results expected to be less than 2%. icm.edu.plnih.gov

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. icm.edu.pl For example, in a method for a related prednisolone (B192156) compound, the LOD and LOQ were found to be 1.45 µg/mL and 4.84 µg/mL, respectively. icm.edu.pl

Robustness: The method's reliability is tested by introducing small, deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature. nih.govchromatographyonline.com

| Parameter | Typical Conditions/Criteria | Reference |

| Column | C18 (e.g., Hypersil ODS), 5 µm, 250 mm x 4.6 mm | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or acetate) | sielc.comicm.edu.plresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | icm.edu.pl |

| Detection | UV at 240-254 nm | icm.edu.pl |

| Accuracy (% Recovery) | 99-101% | icm.edu.pl |

| Precision (% RSD) | < 2% | icm.edu.plnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace levels of this compound, especially in complex biological matrices like serum, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. synnovis.co.uk This technique offers superior sensitivity and selectivity compared to HPLC with UV detection.

In LC-MS/MS analysis, the HPLC system separates the components of the sample, which are then ionized and introduced into the mass spectrometer. The use of a volatile buffer, such as one containing formic acid instead of phosphoric acid, is required to ensure compatibility with the mass spectrometer. sielc.comsielc.com The mass spectrometer serves as a highly specific detector, isolating a precursor ion corresponding to the molecular weight of the target compound and then fragmenting it to produce characteristic product ions. This transition is highly specific and allows for accurate quantification even in the presence of co-eluting interferences. synnovis.co.uk LC-MS/MS methods have been developed for panels of steroids, demonstrating the capability to simultaneously quantify multiple related compounds at low concentrations. synnovis.co.uk

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). sielc.comsielc.com This technology operates at higher pressures than conventional HPLC, resulting in significantly faster analysis times, improved resolution, and increased sensitivity. sielc.comsielc.com HPLC methods developed for this compound can often be scaled and transferred to a UPLC system, reducing run times from tens of minutes to just a few minutes without compromising separation quality. sielc.comsielc.com This makes UPLC particularly suitable for high-throughput screening and quality control environments where rapid analysis is essential.

Spectroscopic and Spectrometric Characterization of this compound and its Derivatives

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Mass spectrometry (MS) provides precise information about the molecular weight and elemental composition of the compound. The PubChem database records mass spectrometry data for this compound, showing its molecular formula as C21H28O5 and a molecular weight of 360.4 g/mol . nih.gov Tandem mass spectrometry (MS-MS) experiments provide fragmentation patterns that are unique to the molecule's structure. nih.gov This fragmentation data is crucial for confirming the identity of the compound and for distinguishing it from its isomers and derivatives.

| Technique | Information Provided | Example Data (from MS/MS) | Reference |

| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula | Molecular Formula: C21H28O5 | nih.gov |

| Tandem MS (MS-MS) | Structural Fragmentation Pattern | Top 5 Peaks (Positive Ionization): 147.081, 121.0651, 171.0817, 173.0972, 91.0548 | nih.gov |

| ¹³C NMR Spectroscopy | Carbon Skeleton Framework | Data available confirming the carbon environment. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is another powerful tool for structural analysis. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the complete assignment of the compound's complex steroid structure. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Glucocorticoid-Receptor Interactions

Computational approaches are increasingly used to investigate the interactions between glucocorticoids like this compound and their biological target, the glucocorticoid receptor (GR). mdpi.comnih.gov These in silico methods provide insights into the structural basis of binding and activity, guiding the design of new, more selective therapeutic agents.

Ligand-Receptor Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (the steroid) within the active site of a target protein (the GR ligand-binding domain). mdpi.com Using software like AutoDock Vina, researchers can model how this compound fits into the GR's ligand-binding pocket. mdpi.com

These studies can:

Predict Binding Poses: Identify the most stable conformation of the ligand-receptor complex.

Estimate Binding Affinity: Calculate a scoring function, typically in kcal/mol, to rank the binding strength of different ligands. mdpi.com

Identify Key Interactions: Reveal specific amino acid residues within the receptor that form crucial hydrogen bonds or hydrophobic interactions with the steroid. mdpi.com For instance, studies on similar glucocorticoids have shown key interactions with residues like Asn564 and Arg611 in the GR. mdpi.com

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the stability of the predicted interactions and how ligand binding may induce conformational changes in the receptor. mdpi.com These computational experiments are vital for rationalizing the structure-activity relationships of glucocorticoids and for designing novel analogues with improved therapeutic profiles. mdpi.com

Conformational Analysis and Protein-Ligand Dynamics

The biological activity of this compound is intrinsically linked to its three-dimensional structure and its dynamic interaction with its primary target, the glucocorticoid receptor (GR). Upon binding, the ligand induces significant conformational changes in the GR, a process that is critical for the subsequent regulation of gene expression. Advanced computational and biophysical methods are employed to understand these molecular events.

Molecular dynamics (MD) simulations provide powerful insights into the flexibility of the compound and the dynamic nature of its binding within the GR's ligand-binding domain (LBD). These simulations can model the subtle shifts in the protein's structure upon ligand entry and stabilization, revealing key amino acid residues that form hydrogen bonds and van der Waals contacts, which are essential for high-affinity binding. This dynamic view helps to explain how this compound can selectively modulate GR activity. Studies have shown that ligand binding alters the GR's conformation, which in turn affects its interaction with coactivator and corepressor proteins.

Experimentally, techniques such as X-ray crystallography provide static snapshots of the ligand-receptor complex at atomic resolution. While a crystal structure for this compound specifically might be part of broader structural biology databases, the principles of its interaction are well-understood from structures of similar glucocorticoids like dexamethasone (B1670325) complexed with the GR LBD. These structures confirm that the steroid core fits snugly into a hydrophobic pocket, while the hydroxyl groups at positions 11, 17, and 21 form crucial hydrogen bonds that orient the ligand and stabilize the active conformation of the receptor. This active conformation is necessary for the receptor to dissociate from chaperone proteins, translocate to the nucleus, and bind to DNA.

In vitro and Ex vivo Cellular Systems for Mechanistic Studies

To investigate the molecular mechanisms of this compound, researchers utilize a variety of established cell culture models. The choice of cell line is critical as the transcriptional response to glucocorticoids can vary significantly between different cell types. These in vitro systems allow for controlled experiments to dissect specific cellular pathways affected by the compound.

Human lung adenocarcinoma A549 cells are a widely used model because they express high levels of the glucocorticoid receptor and exhibit robust responses to glucocorticoids. They are frequently used to study the anti-inflammatory effects of compounds like this compound, particularly its ability to suppress the expression of pro-inflammatory cytokines. Another common model is the human monocytic cell line THP-1, which can be differentiated into macrophages to study immune modulation. Primary cells, such as peripheral blood mononuclear cells (PBMCs) or airway smooth muscle cells, are also used to provide insights that are more directly relevant to in vivo physiology.

The establishment of these models involves culturing the cells under standard conditions and then treating them with varying concentrations of this compound. The cellular response is then assessed using a range of molecular and cellular biology techniques to measure changes in gene expression, protein levels, and cellular processes like proliferation and apoptosis.

Table 1: Common Cell Culture Models for Glucocorticoid Response Studies

| Cell Line | Origin | Primary Application in Glucocorticoid Research | Key Characteristics |

|---|---|---|---|

| A549 | Human Lung Carcinoma | Anti-inflammatory and cell cycle effects. | High GR expression, robust cytokine response. |

| THP-1 | Human Monocytic Leukemia | Immunomodulatory effects on monocytes/macrophages. | Can be differentiated into macrophages. |

| HeLa | Human Cervical Cancer | Basic mechanisms of GR signaling and gene regulation. | Well-characterized, easy to transfect. |

| NALM-6 | Human B cell precursor leukemia | Mechanisms of glucocorticoid-induced apoptosis and resistance in leukemia. | Sensitive to glucocorticoid-induced cell death. |

A primary mechanism of action for this compound is the modulation of gene transcription. High-throughput techniques like RNA sequencing (RNA-Seq) and targeted methods like quantitative real-time PCR (qPCR) are essential tools for profiling these changes.

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing researchers to identify all genes that are either upregulated (transactivated) or downregulated (transrepressed) following treatment. Studies using RNA-Seq on cells like airway smooth muscle or PBMCs treated with glucocorticoids have identified hundreds to thousands of differentially expressed genes. These genes are often involved in critical pathways related to inflammation, metabolism, and cell growth. For example, in nasal tissue from human subjects, this compound treatment was shown to downregulate genes involved in leukocyte chemotaxis, such as CXCL2 and CXCL5.

qPCR is used to validate the findings from RNA-Seq and to quantify the expression of specific target genes with high precision. Key glucocorticoid-responsive genes that are often analyzed include those with known anti-inflammatory roles, such as Glucocorticoid-Induced Leucine Zipper (GILZ or TSC22D3), and pro-apoptotic genes like BCL2L11 (Bim) in cancer cells. These analyses have shown that the transcriptional response can be highly cell-type specific.

Table 2: Examples of Genes Regulated by this compound

| Gene | Function | Typical Regulation | Cell Type/Context | Reference |

|---|---|---|---|---|

| TSC22D3 (GILZ) | Anti-inflammatory, pro-apoptotic | Upregulated | Airway Smooth Muscle, Neuronal Cells | |

| FKBP5 | Chaperone protein, negative feedback on GR | Upregulated | Neuronal Cells | |

| BCL2L11 (Bim) | Pro-apoptotic | Upregulated | Acute Lymphoblastic Leukemia Cells | |

| CXCL5 | Chemoattractant for neutrophils | Downregulated | Nasal Mucosal Tissue | |

| MMP12 | Matrix Metalloproteinase | Downregulated | Nasal Mucosal Tissue |

The biological effects of this compound are not solely dependent on the GR binding to DNA. The activated GR also engages in extensive protein-protein interactions that are crucial for its function. Techniques like co-immunoprecipitation (Co-IP) and Western Blot are fundamental for studying these interactions.

Co-immunoprecipitation is used to identify proteins that interact with the GR in a cellular context. In this method, an antibody targeting the GR is used to pull down the receptor from cell lysates. Any proteins that are bound to the GR will be pulled down as well and can then be identified by mass spectrometry or Western Blot. This has been instrumental in identifying the vast network of GR interactors, which includes coactivators (like SRC-1), corepressors, and other transcription factors (like NF-κB and AP-1). The interaction with these other factors is a key mechanism by which glucocorticoids exert their anti-inflammatory effects through transrepression.

Western Blot analysis is a standard technique used to detect and quantify the levels of specific proteins in a sample. In the context of this compound research, it is used to confirm the expression of the GR itself, to validate the knockdown or knockout of specific proteins, and to assess the levels of downstream signaling molecules. For example, Western blotting can measure changes in the phosphorylation status of proteins in signaling pathways, such as the p65 subunit of NF-κB, to demonstrate the inhibitory effect of the compound.

Application of Animal Models in Elucidating Molecular Pathways

While cellular systems are invaluable, animal models are essential for understanding the complex physiological and pathophysiological effects of this compound in a whole organism. Rodent models, particularly mice and rats, are widely used to elucidate the molecular pathways underlying both the therapeutic actions and the adverse effects of glucocorticoids.

Transgenic mouse models have been particularly powerful in dissecting the role of the glucocorticoid receptor in specific tissues. By using Cre-Lox technology to create tissue-specific GR knockout mice, researchers can determine the direct effects of glucocorticoid signaling in individual cell types, such as T cells, skeletal muscle cells, or osteoblasts. For example, skeletal muscle-specific GR knockout mice were used to demonstrate that GR directly mediates muscle atrophy in response to high-dose glucocorticoid treatment. These models are critical for distinguishing direct tissue effects from indirect systemic effects.

Animal models of inflammatory diseases, such as collagen-induced arthritis in mice, are used to evaluate the anti-inflammatory efficacy of compounds and to study the in vivo molecular changes they induce. In such models, researchers can collect tissues like the liver and muscle after long-term treatment with this compound to perform genome-wide expression profiling. This approach has identified tissue-specific gene signatures involved in metabolic pathways, providing insight into the molecular basis of glucocorticoid-induced side effects. These in vivo studies are crucial for validating the findings from in vitro models and for understanding the integrated physiological response to the compound.

Future Directions and Emerging Research Avenues for 11,17,21 Trihydroxypregna 1,4 Diene 3,20 Dione

Design and Synthesis of Selective Glucocorticoid Receptor Modulators (SEGRMs)

The development of Selective Glucocorticoid Receptor Modulators (SEGRMs) represents a significant area of research. These compounds are designed to retain the anti-inflammatory benefits of classical glucocorticoids while minimizing adverse side effects. wikipedia.orgnih.gov The goal is to create molecules that selectively modulate the activity of the glucocorticoid receptor (GR), favoring pathways that lead to therapeutic effects over those that cause unwanted reactions. nih.gov

Historically, SEGRMs, also known as Selective Glucocorticoid Receptor Agonists (SEGRAs) or Dissociated Glucocorticoid Receptor Agonists (DIGRAs), have been developed from both steroidal and non-steroidal scaffolds. wikipedia.org The underlying principle is to dissociate the transrepression and transactivation functions of the GR. nih.gov It is hypothesized that the anti-inflammatory actions are primarily mediated by transrepression, while many side effects arise from transactivation. nih.govresearchgate.net By designing ligands that preferentially induce a monomeric form of the GR, which is thought to primarily mediate transrepression, researchers aim to reduce GRE-mediated transcription that is associated with side effects. nih.gov

Recent technological advancements are driving the design of novel GR modulators. nih.gov Both steroidal and non-steroidal compounds are being investigated, with some showing promise in preclinical and clinical trials. wikipedia.orgresearchgate.netnih.gov For instance, non-steroidal SGRMs like CORT118335 and CORT108297 have demonstrated the ability to block GR activity and slow the progression of certain cancers in preclinical models. nih.gov The approval of vamorolone, a dissociated steroid, has validated the strategy of altering the transrepression-transactivation profile. nih.gov

| Compound | Chemical Class | Key Research Finding | Reference |

|---|---|---|---|

| Mapracorat | Non-steroidal | One of the furthest developed SEGRAs. | wikipedia.org |

| CORT118335 | Non-steroidal | Inhibited GR transcriptional activity and decreased GR-mediated tumor cell viability. | nih.gov |

| CORT108297 | Non-steroidal | Blocked GR-mediated proliferative gene expression pathways in vivo. | nih.gov |

| Vamorolone | Steroidal | Received marketing approval, confirming the validity of altering the transrepression-transactivation profile. | nih.gov |

Application of Synthetic Biology for Enhanced Production or Novel Corticosteroid Scaffolds

Synthetic biology and metabolic engineering are emerging as powerful tools for the production of corticosteroids and the creation of novel steroid-based molecules. nih.govrsc.org Traditionally, the synthesis of steroidal active pharmaceutical ingredients (APIs) involves a combination of microbiological and chemical processes. nih.gov However, synthetic biology offers the potential for more sustainable and efficient production methods.